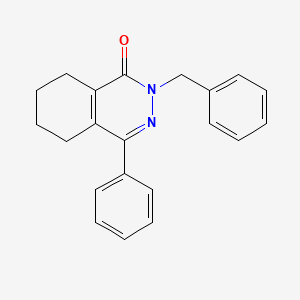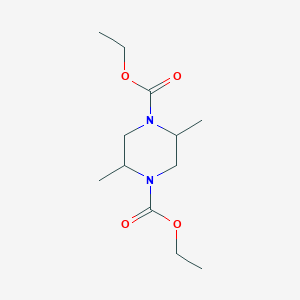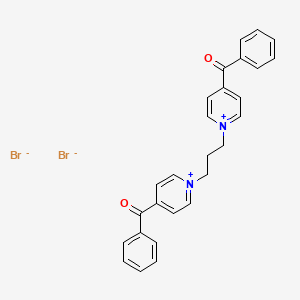
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used recreationally as a stimulant and euphoriant. However, in recent years, BZP has gained attention in scientific research for its potential therapeutic applications in various fields, such as neurology, psychiatry, and oncology.
作用機序
The exact mechanism of action of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This, in turn, results in the stimulation of the central nervous system and the induction of euphoria and increased energy levels.
Biochemical and Physiological Effects
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, which can be dangerous in high doses. It can also cause nausea, vomiting, and headaches. However, in lower doses, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have positive effects on cognitive function, mood, and energy levels.
実験室実験の利点と制限
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. It is also relatively stable and can be stored for long periods. However, one limitation is that it has potential side effects on the body, which can affect the results of experiments. Additionally, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide. One direction is to investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to study its mechanism of action in more detail to better understand how it affects the brain and body. Additionally, research could focus on developing safer and more effective derivatives of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide that have fewer side effects.
合成法
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is synthesized by the reaction of piperazine with benzoyl chloride in the presence of a strong base, such as sodium hydroxide. The resulting product is then treated with hydrobromic acid to obtain the dibromide salt of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide. The synthesis of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been studied extensively for its potential therapeutic applications in various fields. In neurology, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have neuroprotective effects and can enhance cognitive function. In psychiatry, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been investigated as a potential treatment for depression, anxiety, and addiction. In oncology, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
[1-[3-(4-benzoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2.2BrH/c30-26(22-8-3-1-4-9-22)24-12-18-28(19-13-24)16-7-17-29-20-14-25(15-21-29)27(31)23-10-5-2-6-11-23;;/h1-6,8-15,18-21H,7,16-17H2;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELMFMZUIOBQMI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)CCC[N+]3=CC=C(C=C3)C(=O)C4=CC=CC=C4.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[3-(4-Benzoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)
![1-(3,5-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184082.png)
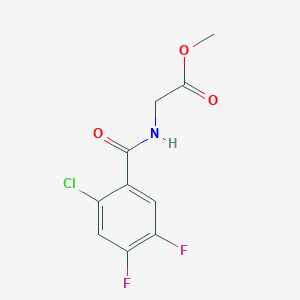
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)
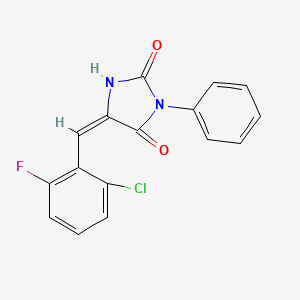
![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)
![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)

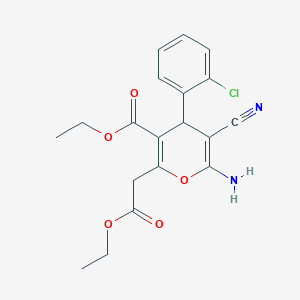
![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184156.png)
